N-Desmethyl-loperamide

Cardiotoxicity hERG Cardiac Safety

N-Desmethyl-loperamide (dLop) is the major active metabolite of the antidiarrheal agent loperamide. It retains affinity for the mu-opioid receptor (Ki = 0.6 nM) but is principally characterized as an avid substrate for the ATP-dependent efflux transporter P-glycoprotein (P-gp).

Molecular Formula C28H32Cl2N2O2
Molecular Weight 499.5 g/mol
CAS No. 37743-37-6
Cat. No. B15618084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl-loperamide
CAS37743-37-6
Molecular FormulaC28H32Cl2N2O2
Molecular Weight499.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H
InChIKeyCDRYTZQIQNWLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing N-Desmethyl-loperamide (CAS 37743-37-6): A Differentiated Metabolite for P-gp Research


N-Desmethyl-loperamide (dLop) is the major active metabolite of the antidiarrheal agent loperamide [1]. It retains affinity for the mu-opioid receptor (Ki = 0.6 nM) but is principally characterized as an avid substrate for the ATP-dependent efflux transporter P-glycoprotein (P-gp) [2]. Unlike its parent, dLop's interaction with the human ether-a-go-go-related gene (hERG) cardiac potassium channel is significantly attenuated, a critical differentiator for safety profiling [3].

Why N-Desmethyl-loperamide Cannot Be Replaced by Loperamide or N-Didesmethyl-loperamide in Research


Substituting N-Desmethyl-loperamide with its parent compound or other metabolites introduces significant experimental confounds. Loperamide is a high-affinity hERG channel inhibitor, whereas N-desmethyl-loperamide is a 7.5-fold weaker inhibitor, representing a distinct cardiac safety profile [1]. Furthermore, as a PET tracer, N-desmethyl-loperamide is metabolically stable in humans, unlike loperamide which is rapidly N-demethylated, and shows far superior selectivity for P-gp over other efflux transporters compared to alternatives like verapamil [2]. Such differences preclude direct interchangeability in quantitative pharmacological studies or assay development.

Direct Comparative Evidence for N-Desmethyl-loperamide vs. Structural Analogs


Reduced hERG Cardiac Channel Blockade vs. Loperamide

N-Desmethyl-loperamide demonstrates a significant reduction in cardiotoxic potential compared to its parent compound, loperamide. In a direct comparative study on the hERG cardiac potassium channel, N-desmethyl-loperamide was found to be a much weaker inhibitor than loperamide [1]. This differentiation is crucial for researchers studying loperamide's cardiotoxicity or developing safer analogs.

Cardiotoxicity hERG Cardiac Safety Safety Pharmacology

Superior Selectivity for P-gp Over BCRP and MRP1

At low, PET-relevant concentrations, N-desmethyl-loperamide acts exclusively as a substrate for P-glycoprotein (P-gp) and not for the two other major BBB efflux transporters, breast cancer resistance protein (BCRP) or multidrug resistance protein 1 (MRP1) [1]. This contrasts with many other P-gp substrates like verapamil, which may have broader transporter interactions.

Blood-Brain Barrier Efflux Transporters P-glycoprotein Selectivity

Higher In Vitro P-gp Uptake Ratio Compared to [11C]Verapamil and [11C]Metoclopramide

In a standardized in vitro assay using P-gp-overexpressing cells, [11C]N-desmethyl-loperamide demonstrated a significantly higher maximal uptake ratio following P-gp inhibition, classifying it as a more 'avid' substrate [1]. Its uptake ratio of 3.9 ± 0.64 was substantially greater than that of [11C]verapamil (1.4 ± 0.09) and [11C]metoclopramide (1.4 ± 0.07).

PET Imaging P-glycoprotein Radiotracer Avidity

Metabolic Stability Advantage Over [11C]Loperamide for PET Quantification

A key advantage of [11C]N-desmethyl-loperamide over its parent radiotracer [11C]loperamide is its metabolic stability in humans, which simplifies pharmacokinetic modeling [1]. While [11C]loperamide undergoes rapid N-demethylation to [11C]dLop itself, [11C]dLop does not generate further brain-penetrant radiometabolites, a critical requirement for accurate PET quantification.

PET Imaging Metabolic Stability Radiometabolites Quantification

Key Application Scenarios for N-Desmethyl-loperamide Based on Proven Differentiation


Gold Standard PET Radiotracer for Quantifying P-gp Function at the Blood-Brain Barrier

For academic and industrial imaging centers studying the role of P-gp in neurological diseases like Alzheimer's or epilepsy, [11C]N-desmethyl-loperamide is the superior choice. Its high avidity (uptake ratio of 3.9 vs. 1.4 for verapamil), metabolic stability, and exclusive selectivity for P-gp over BCRP and MRP1 provide the necessary specificity and dynamic range for quantitative PET imaging [1][2].

In Vitro Tool for Isolating P-gp Activity in Complex Cellular Systems

Researchers using transporter-transfected cell lines to screen new chemical entities as P-gp substrates or inhibitors should select N-desmethyl-loperamide as a probe. Its demonstrated selectivity for P-gp over MRP1 and BCRP ensures that experimental readouts are not confounded by interactions with other efflux transporters, leading to cleaner data for SAR studies [1].

Benchmark Compound for Cardiotoxicity Studies of Opioidergic Agents

In safety pharmacology, N-desmethyl-loperamide serves as a critical tool for investigating the structural determinants of hERG channel blockade. Its 7.5-fold weaker inhibition of hERG compared to loperamide makes it an essential negative control or comparator for defining the toxicophore responsible for loperamide-induced QT prolongation and Torsades de Pointes [1].

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